

Unraveling the Molecular Architecture of Carmichasine D: A Technical Guide

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Compound of Interest

Compound Name: *Carmichaenine D*

Cat. No.: *B1496004*

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of carmichasine D, a C19-diterpenoid alkaloid isolated from the roots of *Aconitum carmichaelii*. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the logical workflow of the structure determination process.

Executive Summary

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. Carmichasine D, a member of the complex family of diterpenoid alkaloids, was isolated from the roots of *Aconitum carmichaelii*. Through a combination of modern chromatographic and spectroscopic techniques, its chemical structure was unambiguously determined. This guide serves as a comprehensive resource, detailing the methodologies and data that led to the characterization of this intricate molecule.

Isolation of Carmichasine D

The isolation of carmichasine D from the roots of *Aconitum carmichaelii* involved a multi-step extraction and chromatographic process designed to separate this specific alkaloid from a complex mixture of other natural products.

Experimental Protocol: Extraction and Isolation

- **Plant Material:** The air-dried and powdered roots of *Aconitum carmichaelii* were used as the starting material.
- **Extraction:** The powdered roots were extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- **Acid-Base Partitioning:** The crude extract was suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate to remove neutral and weakly acidic compounds. The acidic aqueous layer, containing the alkaloids, was then basified with ammonia solution to a pH of 9-10 and subsequently extracted with chloroform.
- **Column Chromatography:** The chloroform extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several fractions.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing carmichasine D were further purified by preparative HPLC on a C18 reversed-phase column with a mobile phase of acetonitrile-water to afford the pure compound.

Spectroscopic Data and Structure Elucidation

The chemical structure of carmichasine D was determined through a comprehensive analysis of its spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Infrared Spectroscopy

The molecular formula of carmichasine D was established by HR-ESI-MS, while IR spectroscopy provided information about the functional groups present in the molecule.

Spectroscopic Technique	Data	Interpretation
HR-ESI-MS	m/z [M+H] ⁺	Molecular Formula: C ₂₉ H ₃₉ NO ₇
Infrared (IR)	ν (cm ⁻¹): 3450, 1710, 1630, 1090	-OH, C=O, C=C, C-O

Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed structural framework of carmichasine D was pieced together using a combination of ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments. The data presented below is typically recorded in CDCl_3 or a similar deuterated solvent.

Table 1: ^1H NMR Data for Carmichasine D

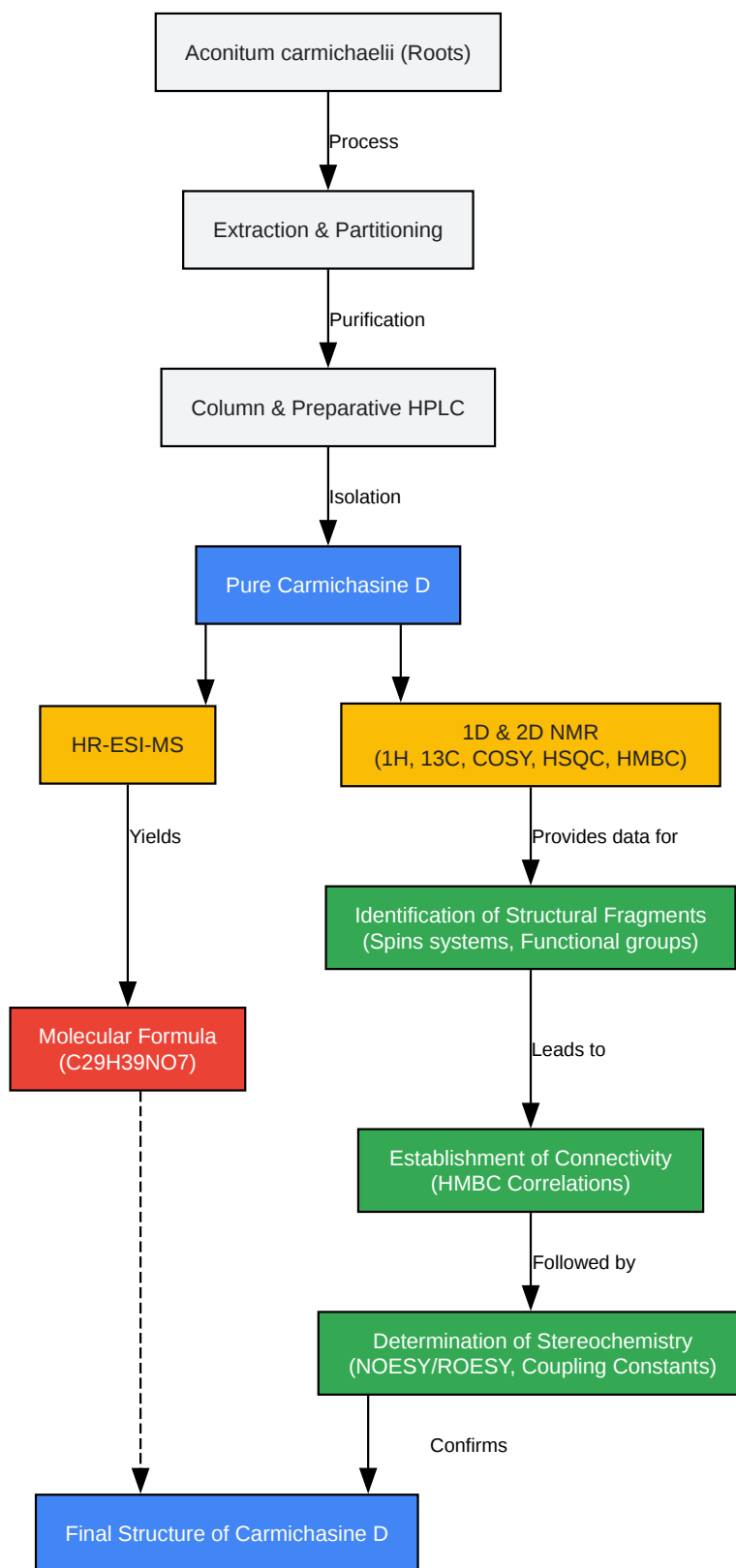
Position	δ H (ppm)	Multiplicity	J (Hz)
1	3.25	t	8.5
2	2.80	m	
3	4.10	d	6.0
5	4.95	d	6.5
6	5.80	s	
7	4.50	d	7.0
9	3.15	m	
10	2.90	m	
11	4.85	s	
13	2.60	m	
14	4.20	d	5.5
15	2.10, 1.90	m	
17	2.55	m	
19	2.40	m	
N-CH ₂	2.75, 2.65	m	
N-CH ₃	1.10	t	7.2
OCH ₃ -1	3.35	s	
OCH ₃ -6	3.40	s	
OCH ₃ -16	3.30	s	
O-CO-Ph	8.05, 7.55, 7.45	m	

Table 2: ¹³C NMR Data for Carmichasine D

Position	δC (ppm)	Position	δC (ppm)
1	85.2	14	75.5
2	45.1	15	38.0
3	72.3	16	82.5
4	43.0	17	61.8
5	50.5	19	56.2
6	91.0	N-CH ₂	49.5
7	88.5	N-CH ₃	13.5
8	78.0	OCH ₃ -1	56.4
9	52.8	OCH ₃ -6	58.0
10	48.2	OCH ₃ -16	56.1
11	54.5	O-CO-Ph	166.5
12	35.5	Ph-C1'	130.2
13	46.5	Ph-C2',6'	129.8
Ph-C3',5'	128.5		
Ph-C4'	133.0		

Visualization of the Elucidation Workflow

The logical process of deducing the structure of carmichasine D from the raw spectroscopic data is a critical aspect of natural product chemistry. This workflow can be visualized to illustrate the key steps and their relationships.



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Figure 1: Workflow for the structure elucidation of Carmichasine D.

Conclusion

The structure of carmichasine D has been successfully elucidated through a systematic process of isolation and spectroscopic analysis. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The methodologies described herein are representative of the modern techniques employed in the characterization of complex natural molecules and can serve as a reference for future studies in this area. The cytotoxicity of carmichasine D was investigated against several human cancer cell lines, including MCF-7, HCT116, A549, and 786-0, and it did not show considerable cytotoxic activity.[1]

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References

- 1. Four New Diterpenoid Alkaloids from the Roots of *Aconitum carmichaelii* - PubMed [pubmed.ncbi.nlm.nih.gov]
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